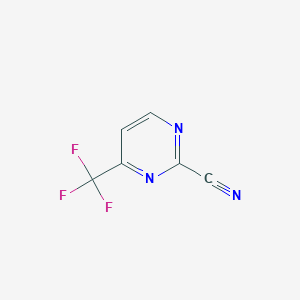

4-(Trifluoromethyl)pyrimidine-2-carbonitrile

Description

Contextual Importance of Trifluoromethylated Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Trifluoromethylated pyrimidine derivatives represent a significant class of compounds in modern chemical research, largely owing to the advantageous properties imparted by the trifluoromethyl (-CF₃) group. The incorporation of a -CF₃ group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. smolecule.com These characteristics are highly desirable in the development of new pharmaceutical agents and agrochemicals.

The pyrimidine scaffold itself is a well-established pharmacophore found in numerous biologically active molecules, including antiviral and anticancer drugs. When combined with a trifluoromethyl group, the resulting derivatives often exhibit enhanced efficacy and an improved pharmacokinetic profile. The strong electron-withdrawing nature of the -CF₃ group can also influence the electronic properties of the pyrimidine ring, thereby modulating its reactivity and interaction with biological macromolecules.

Overview of Structural Features and Their Implications for Chemical Reactivity and Synthetic Strategy

The chemical structure of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile is notable for the presence of two key functional groups on the pyrimidine ring: the trifluoromethyl group and the nitrile group.

Trifluoromethyl Group (-CF₃): This group is a strong electron-withdrawing moiety. Its presence on the pyrimidine ring at the 4-position significantly influences the electron density of the aromatic system. This electronic effect can impact the reactivity of the ring towards both nucleophilic and electrophilic attack. The high electronegativity of the fluorine atoms also contributes to the compound's metabolic stability by making the C-F bonds resistant to cleavage.

Nitrile Group (-CN): The nitrile group at the 2-position is also electron-withdrawing and provides a versatile handle for further chemical transformations. It can undergo a variety of reactions, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. This functional group is crucial for the synthetic utility of the molecule as a building block for more complex structures.

The combination of these two functional groups on the pyrimidine core suggests a rich and varied chemical reactivity. The electron-deficient nature of the pyrimidine ring, enhanced by both substituents, makes it susceptible to nucleophilic aromatic substitution reactions. Synthetic strategies for this compound and its derivatives often involve multi-step processes that may include cyclization reactions to form the pyrimidine ring, followed by the introduction of the trifluoromethyl and nitrile groups, or the use of pre-functionalized starting materials. smolecule.com

Interactive Data Table of Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₂F₃N₃ |

| Molecular Weight | 173.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1206459-86-0 |

| Canonical SMILES | C1=CN=C(N=C1C(F)(F)F)C#N |

| InChI Key | UWOVBBYTTDZNSP-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)pyrimidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3N3/c7-6(8,9)4-1-2-11-5(3-10)12-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOVBBYTTDZNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Approaches for 4 Trifluoromethyl Pyrimidine 2 Carbonitrile and Its Derivatives

Strategies for the Construction of the Pyrimidine (B1678525) Core with Trifluoromethyl and Carbonitrile Moieties

The construction of the pyrimidine core functionalized with both trifluoromethyl and carbonitrile groups requires strategic synthetic planning. Key approaches involve the formation of the heterocyclic ring from acyclic precursors (cyclization and annulation) or the modification of a pre-existing pyrimidine ring (functional group interconversion).

Cyclization Reactions and Annulation Processes

Cyclization reactions are a cornerstone in the synthesis of pyrimidine rings. These methods typically involve the condensation of a three-carbon component with a source of the N-C-N fragment, such as amidines or guanidines. For the synthesis of 4-(trifluoromethyl)pyrimidine-2-carbonitrile, precursors containing the trifluoromethyl group are essential.

One conceptual approach involves the reaction of a β-keto nitrile bearing a trifluoromethyl group with a suitable amidine. For instance, the condensation of ethyl 4,4,4-trifluoroacetoacetate with an amidine can lead to the formation of a trifluoromethylated pyrimidine ring. Subsequent functionalization would be required to introduce the 2-carbonitrile group.

Annulation processes, particularly [3+3] annulation reactions, offer another powerful strategy. For example, the reaction of (trifluoromethyl)alkenes with thioureas can lead to dihydropyrimidine (B8664642) thiones, which can be further elaborated to the target pyrimidine structure. nih.gov A metal-free, three-component reaction of active methylene (B1212753) compounds, perfluoroalkyl iodides, and guanidines/amidines under ambient light has been reported to produce perfluoroalkylated pyrimidines, showcasing a modern approach to these structures. acs.org

| Reaction Type | Starting Materials | Key Features | Potential Application to Target Synthesis |

| Condensation | β-keto ester/nitrile with trifluoromethyl group, Amidine/Guanidine | Forms the core pyrimidine ring in a single step. | Direct formation of the 4-(trifluoromethyl)pyrimidine (B162611) core. |

| [3+3] Annulation | (Trifluoromethyl)alkene, Thiourea (B124793) | Builds the six-membered ring from two three-atom fragments. nih.gov | Formation of a dihydropyrimidine intermediate for further oxidation and functionalization. |

| Three-Component Annulation | Active methylene compound, Perfluoroalkyl iodide, Guanidine/Amidine | Metal-free, mild conditions, broad substrate scope. acs.org | A convergent approach to assembling the functionalized pyrimidine ring. |

Functional Group Interconversions and Strategic Modifications

An alternative to de novo ring synthesis is the modification of a pre-existing, suitably substituted pyrimidine ring. This approach relies on the strategic introduction or alteration of functional groups at specific positions. For instance, a pyrimidine ring with a leaving group (e.g., a halogen) at the 2-position can be converted to the 2-carbonitrile via nucleophilic substitution with a cyanide salt.

The introduction of the trifluoromethyl group can also be achieved through functional group interconversion. While direct trifluoromethylation of a pyrimidine ring can be challenging, methods involving the conversion of other functional groups (e.g., carboxylic acids, iodides) to a trifluoromethyl group using specific reagents are established in organic synthesis.

A synthetic route to 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) has been developed starting from 4,6-dichloro-2-(methylthio)pyrimidine. This multi-step synthesis involved nucleophilic displacement, oxidation, cyanation, and chlorination, demonstrating the feasibility of building up functionality on a pyrimidine core. arkat-usa.org

Regioselective Synthesis Techniques and Mechanistic Considerations

Achieving the desired regiochemistry is a critical aspect of synthesizing polysubstituted pyrimidines. The substitution pattern on the starting materials often dictates the final arrangement of functional groups on the pyrimidine ring. For instance, in the condensation of a 1,3-dicarbonyl compound with an amidine, the substituents on the dicarbonyl compound determine their positions on the resulting pyrimidine.

Mechanistic understanding of these reactions is crucial for controlling regioselectivity. For example, in cobalt-catalyzed [2+2+2] cycloadditions of diynes with nitriles to form pyridines (a related azine), the regioselectivity is governed by the electronic and steric properties of the substituents on the diyne and the nitrile. nih.gov Similar considerations would apply to the synthesis of pyrimidines via related cycloaddition strategies. The regioselective synthesis of 5-trifluoromethyl-pyrazoles has been achieved through the cycloaddition of 4-trifluoromethylsydnones with alkynes, highlighting a strategy that could be conceptually adapted for pyrimidine synthesis. acs.orgnih.gov

Catalytic Methods in the Synthesis of Trifluoromethylated Pyrimidines

Transition metal catalysis has revolutionized the synthesis of complex aromatic and heteroaromatic compounds, including pyrimidines. dntb.gov.uanih.gov These methods offer efficient and selective ways to form carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Mizoroki-Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrimidine rings. researchgate.netmdpi.com These reactions typically involve the coupling of a halogenated pyrimidine with a suitable partner.

Suzuki-Miyaura Coupling: This reaction couples a halopyrimidine with a boronic acid or ester. For the synthesis of derivatives of this compound, a 4-(trifluoromethyl)-2-halopyrimidine could be coupled with various boronic acids to introduce diversity at other positions on the ring. mdpi.comnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Mizoroki-Heck Reaction: This reaction involves the coupling of a halopyrimidine with an alkene. While less common for direct synthesis of the target compound, it can be used to introduce alkenyl substituents which can be further modified. mdpi.com

Sonogashira Coupling: This reaction couples a halopyrimidine with a terminal alkyne. This is a highly effective method for introducing alkynyl groups onto the pyrimidine core, which are versatile handles for further transformations. elsevierpure.comwikipedia.orgresearchgate.net

| Coupling Reaction | Pyrimidine Substrate | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Halopyrimidine | Boronic acid/ester | Pd(0) catalyst, base | C-C (aryl, vinyl, alkyl) |

| Mizoroki-Heck | Halopyrimidine | Alkene | Pd(0) catalyst, base | C-C (alkenyl) |

| Sonogashira | Halopyrimidine | Terminal alkyne | Pd(0) catalyst, Cu(I) cocatalyst, base | C-C (alkynyl) |

Other Transition Metal-Catalyzed Processes

Besides palladium, other transition metals are also employed in the synthesis and functionalization of pyrimidines. Cobalt-catalyzed [2+2+2] cycloaddition reactions provide a route to highly substituted pyridines and could be conceptually extended to pyrimidine synthesis. nih.gov These reactions offer high regioselectivity in the formation of the heterocyclic ring. The introduction of trifluoromethyl groups into organic molecules is also a subject of intense research, with various transition metal-catalyzed methods being developed. nih.govrsc.org

Development of Scalable and Efficient Synthetic Protocols

The transition from laboratory-scale synthesis to industrial-scale production of this compound and its derivatives necessitates the development of protocols that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. Research in this area focuses on optimizing reaction conditions, minimizing steps, and utilizing robust chemical transformations that are amenable to large-scale manufacturing.

Key strategies in developing these protocols include the implementation of one-pot reactions, the use of solvent-free conditions, and the application of enabling technologies such as microwave irradiation to accelerate reaction times and improve yields. nih.govnih.gov The choice of starting materials is also critical, with many scalable syntheses beginning from readily available trifluoromethyl-containing building blocks or employing efficient methods for the introduction of the trifluoromethyl group onto a pre-existing pyrimidine ring. nih.gov

Detailed Research Findings

Furthermore, process optimization using experimental design methodologies has proven effective. For the synthesis of 4,6-dihydroxy-2-methyl pyrimidine, a related precursor, the Taguchi experimental design method was used to identify optimal conditions, achieving a maximum yield of 88.5%. researchgate.net This approach, which systematically varies parameters like reagent concentration, reaction time, and molar ratios, is a powerful tool for developing efficient and scalable protocols. researchgate.net

Industrial-level synthesis is exemplified by patented processes for related compounds. A three-step method to produce 4-amino-2-trifluoromethylbenzonitrile from m-trifluoromethyl fluorobenzene (B45895) achieves a high total yield of 73% to 75% with product purity exceeding 99%. google.com This process involves sequential bromination, cyanation, and ammonolysis, using readily available industrial reagents. google.com Such protocols are designed for simplicity, short routes, and ease of operation, which are paramount for commercial viability. google.com

The following data tables summarize findings from various efficient synthetic protocols for pyrimidine carbonitrile derivatives.

Table 1: Multi-Step Synthesis of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile A summary of the synthetic route from 4,6-dichloro-2-(methylthio)pyrimidine, highlighting the efficiency of each step.

| Step | Reaction Type | Key Reagents | Reported Yield (%) | Reference |

| 1 | Nucleophilic Displacement | Benzyl alcohol, Sodium | - | researchgate.netarkat-usa.org |

| 2 | Oxidation | m-CPBA | 94 | arkat-usa.org |

| 3 | Cyanation | KCN | 87 | arkat-usa.org |

| 4 | Chlorination | NCS | 95 | arkat-usa.org |

| - | Overall Yield | - | 67 | researchgate.netarkat-usa.org |

Table 2: Comparison of Efficient Synthetic Methodologies for Pyrimidine Derivatives This table compares different advanced methodologies used to enhance the efficiency of pyrimidine synthesis.

| Methodology | Key Features | Typical Yields (%) | Example Application | Reference |

| Microwave/Ultrasound Irradiation | Rapid heating, reduced reaction times, sustainable conditions. | 88 - 98 | Synthesis of fused pyrimidine derivatives. | nih.govju.edu.sa |

| Solvent-Free Fusion | Avoids organic solvents, simplifies workup. | 72 - 81 | Synthesis of pyrimidines with sulphonamide moieties. | nih.gov |

| Optimized Condensation (Taguchi Method) | Systematic optimization of reaction parameters. | ~88.5 | Synthesis of 4,6-dihydroxy-2-methylpyrimidine. | researchgate.net |

| Industrial Three-Step Process | Designed for scale, high purity and yield, simple operations. | 73 - 75 (overall) | Synthesis of 4-amino-2-trifluoromethylbenzonitrile. | google.com |

Chemical Reactivity and Reaction Mechanisms of 4 Trifluoromethyl Pyrimidine 2 Carbonitrile

Analysis of Electrophilic and Nucleophilic Character of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an inherently electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly amplified in 4-(trifluoromethyl)pyrimidine-2-carbonitrile by the potent electron-withdrawing effects of both the trifluoromethyl group at the C4 position and the carbonitrile group at the C2 position. Consequently, the pyrimidine ring in this molecule exhibits a pronounced electrophilic character, rendering it highly susceptible to nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for such electron-poor heteroaromatic systems. nih.govacs.org The positions most activated towards nucleophilic attack are those ortho and para to the ring nitrogens, namely C2, C4, and C6. In this specific molecule, the C2 and C4 positions are already substituted. Therefore, nucleophilic attack is most likely to occur at the C6 position, or potentially involve displacement of a substituent if a suitable leaving group were present at C2 or C4. The presence of the trifluoromethyl and cyano groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the substitution reaction. nih.gov

Conversely, the pyrimidine ring shows very limited nucleophilic character. Electrophilic aromatic substitution reactions are generally difficult on pyrimidine rings and are further disfavored by the presence of strong deactivating groups like trifluoromethyl and cyano.

Investigation of the Reactivity Profile of the Carbonitrile Group

The carbonitrile (cyano) group at the C2 position is a versatile functional handle that can participate in a variety of chemical transformations. Its reactivity is influenced by the electron-deficient nature of the pyrimidine ring to which it is attached.

Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of various functional groups. For instance, the nitrile can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or a carboxamide intermediate. elsevierpure.comnih.gov

Reduction: The carbonitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. This transformation provides a route to introduce a basic nitrogen-containing substituent. smolecule.com

Cycloaddition Reactions: While less common for aromatic nitriles, under specific conditions, the nitrile group could potentially participate in cycloaddition reactions, although this has not been extensively documented for this particular compound.

Exploration of the Reactivity of the Trifluoromethyl Moiety

The trifluoromethyl (CF3) group is a key feature of this molecule, imparting significant changes to its chemical and physical properties. It is a powerful electron-withdrawing group and is known for its high chemical stability. smolecule.com

Generally, the C-F bonds in a trifluoromethyl group are very strong, making the group resistant to many chemical transformations. This stability is a desirable trait in many applications, such as in the development of pharmaceuticals and agrochemicals, as it can block metabolic oxidation. smolecule.com However, under certain harsh conditions or with specific reagents, the trifluoromethyl group can undergo reactions. For instance, intramolecular nucleophilic aromatic substitution triggered by the electronegativity of the trifluoromethyl moiety has been observed in some trifluoromethyl-substituted pyridine (B92270) rings. nih.gov While generally stable, reports exist of radical-trapping adducts being formed in the presence of α-(trifluoromethyl)styrene, indicating potential involvement in radical reactions under specific catalytic conditions. acs.org

Mechanistic Investigations of Key Chemical Transformations and Selectivity

Detailed mechanistic studies specifically on this compound are not extensively available in the public domain. However, the reaction mechanisms can be inferred from the well-established principles of heterocyclic chemistry and the known reactivity of the functional groups present.

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, nucleophilic attack on the pyrimidine ring is a key transformation. The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is then restored by the departure of a leaving group. For this compound, if a nucleophile were to attack an unsubstituted position, the "leaving group" would be a hydride ion, which is a poor leaving group, making the reaction difficult without an oxidizing agent. If a substituent were present that could act as a good leaving group, the SNAr reaction would be more facile. The regioselectivity of the attack is governed by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate.

In a related compound, 4-(3-trifluoromethylphenyl)-pyrimidine-2-carbonitrile, an "in situ double activation" mechanism has been proposed for its interaction with cathepsin S, where the N3 nitrogen of the pyrimidine ring plays a critical role in inhibition. This suggests that the nitrogen atoms of the pyrimidine ring are key to its chemical interactions.

Interactive Data Table: General Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Reagents/Conditions | Potential Products |

| Pyrimidine Ring | Nucleophilic Aromatic Substitution (at C6) | Nucleophiles (e.g., amines, alkoxides) | 6-substituted pyrimidine derivatives |

| Carbonitrile Group | Hydrolysis (Acidic) | H3O+, heat | 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid |

| Carbonitrile Group | Hydrolysis (Basic) | NaOH, H2O, heat | 4-(Trifluoromethyl)pyrimidine-2-carboxamide |

| Carbonitrile Group | Reduction | LiAlH4 or H2/Catalyst | [4-(Trifluoromethyl)pyrimidin-2-yl]methanamine |

| Trifluoromethyl Group | Generally Inert | Most standard reagents | No reaction |

Role As a Versatile Building Block in Complex Organic Molecule Synthesis

Precursor for the Synthesis of Advanced Organic Scaffolds

The dual functionality of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile provides multiple reaction sites for elaboration into more complex structures. The nitrile group is a versatile handle that can be transformed into a variety of other functional groups, while the trifluoromethyl group enhances the stability and modulates the electronic properties of the pyrimidine (B1678525) ring.

The carbonitrile moiety is susceptible to nucleophilic addition, reduction, and hydrolysis. For instance, reaction with organometallic reagents like Grignard or organolithium compounds can convert the nitrile into a ketone. Reduction of the nitrile, typically with reducing agents like lithium aluminum hydride, yields a primary amine, introducing a key functional group for further derivatization. chemistrysteps.comlibretexts.org Acid or base-catalyzed hydrolysis can transform the nitrile into a carboxylic acid, providing another avenue for creating advanced scaffolds through amide bond formation or other esterification reactions. chemistrysteps.comwikipedia.org

Furthermore, the pyrimidine ring itself, activated by the trifluoromethyl group, is prone to nucleophilic aromatic substitution (SNAr) reactions. nih.govbeilstein-journals.org This allows for the introduction of various substituents at positions on the ring where a suitable leaving group is present, expanding the diversity of accessible molecular frameworks. The reaction of hydrazine with the pyrimidine ring can also lead to ring-transformation reactions, for example, converting substituted pyrimidines into pyrazoles, offering a pathway to novel scaffold design. nih.gov

Table 1: Potential Transformations of this compound for Scaffold Synthesis

| Starting Material | Reagent/Condition | Product Functional Group | Potential Scaffold Type |

| This compound | 1. RMgX 2. H₃O⁺ | Ketone | Substituted Pyrimidines |

| This compound | LiAlH₄ then H₂O | Primary Amine | Aminomethyl Pyrimidines |

| This compound | H₃O⁺, Δ | Carboxylic Acid | Pyrimidine-2-carboxylic acids |

| This compound | Hydrazine (N₂H₄) | Amidrazone/Fused Triazole | Heterocyclic fused pyrimidines |

Utility in the Construction of Fused Heterocyclic Systems

Fused heterocyclic systems are prevalent in pharmaceuticals and agrochemicals, and this compound is an excellent starting material for their construction. The reactive nitrile group readily participates in cyclization reactions to form rings fused to the pyrimidine core.

A prominent example is the synthesis of thieno[2,3-d]pyrimidines . The Gewald reaction, a multicomponent reaction involving a ketone, an active methylene (B1212753) nitrile, and elemental sulfur, is a classic method for synthesizing 2-aminothiophenes. evitachem.comarkat-usa.org A variation of this reaction can be employed where a compound like this compound acts as the activated nitrile component, leading to the formation of a thiophene ring fused to the pyrimidine. These thieno[2,3-d]pyrimidine scaffolds are known to possess a wide range of biological activities. nih.govnih.gov

Another important class of fused systems accessible from this building block are pyrazolo[3,4-d]pyrimidines . These are purine isosteres and are of significant interest in medicinal chemistry. bu.edu.egnih.govresearchgate.net The synthesis often involves the reaction of a suitably substituted pyrimidine with hydrazine. researchgate.net The 2-carbonitrile group of this compound can react with hydrazine to form an amidrazone, which can then undergo intramolecular cyclization to yield the pyrazolo[3,4-d]pyrimidine core.

Table 2: Synthesis of Fused Heterocyclic Systems

| Target Fused System | Key Reagents | General Reaction Type |

| Thieno[2,3-d]pyrimidines | α-mercapto ketone or Gewald reaction components | Annulation/Cyclocondensation |

| Pyrazolo[3,4-d]pyrimidines | Hydrazine hydrate | Cyclocondensation |

| Triazolo[4,3-a]pyrimidines | Hydrazonoyl halides | Cyclocondensation |

Application in Multi-Component Reactions (MCRs) for Structural Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity efficiently. The reactivity of this compound makes it a suitable candidate for inclusion in various MCRs.

The Biginelli reaction is a well-known MCR that traditionally synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. nih.govscispace.comorganicreactions.org While the title compound itself might not be a direct substrate in the classical Biginelli reaction, its structural motifs can be incorporated into Biginelli-like MCRs. For instance, pyrimidine derivatives with reactive functionalities can participate in MCRs to build complex, fused pyrimidine structures. nih.govnih.gov The electron-deficient nature of the pyrimidine ring in this compound can influence the course of such reactions, leading to novel and structurally diverse products.

The development of novel MCRs involving activated pyrimidines is an active area of research. The combination of the reactive nitrile group and the activated pyrimidine ring in this compound allows for its participation in cascade reactions where multiple bonds are formed in a single pot, rapidly building molecular complexity from simple starting materials. researchgate.netorganic-chemistry.org

Table 3: Potential Multi-Component Reactions for Structural Diversity

| MCR Type | Typical Reactants | Potential Product Scaffold |

| Biginelli-like Reaction | Aldehyde, Active Methylene Compound, (Thio)urea derivative | Dihydropyrimidinones/thiones |

| Gewald Reaction | Carbonyl compound, Elemental Sulfur | Thieno[2,3-d]pyrimidines |

| Pyrimidine-based MCRs | Alcohols, Amidines | Substituted Pyrimidines |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-(Trifluoromethyl)pyrimidine-2-carbonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional experiments, would offer a complete picture of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the two protons on the pyrimidine (B1678525) ring. The proton at the 5-position (H-5) and the proton at the 6-position (H-6) would appear as distinct signals. Due to the electron-withdrawing nature of the adjacent trifluoromethyl and cyano groups, these protons would be deshielded and thus resonate downfield, likely in the aromatic region of the spectrum.

The signal for H-5 would likely appear as a doublet, split by the adjacent H-6. Similarly, the H-6 signal would also be a doublet due to coupling with H-5. The exact chemical shifts would be influenced by the solvent used for the analysis.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-5 | ~7.5 - 8.0 | Doublet (d) | ~4.0 - 6.0 |

| H-6 | ~8.8 - 9.2 | Doublet (d) | ~4.0 - 6.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the six carbon atoms. The carbon of the cyano group (C≡N) typically appears in a characteristic downfield region. The carbon atom of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The four carbon atoms of the pyrimidine ring will have chemical shifts influenced by their position relative to the nitrogen atoms and the electron-withdrawing substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| C-2 (C-CN) | ~140 - 145 | Singlet |

| C-4 (C-CF₃) | ~155 - 160 (quartet) | Quartet (q) |

| C-5 | ~120 - 125 | Singlet |

| C-6 | ~150 - 155 | Singlet |

| -CN | ~115 - 120 | Singlet |

| -CF₃ | ~120 - 125 (quartet) | Quartet (q) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a powerful technique for the direct observation of fluorine atoms in a molecule. For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will appear as a singlet, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of the -CF₃ group is sensitive to the electronic environment of the pyrimidine ring.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CF₃ | ~ -60 to -70 | Singlet (s) |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals of H-5 and H-6, confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal correlations between each proton and the carbon atom to which it is directly attached. This would definitively link the ¹H signals of H-5 and H-6 to their corresponding ¹³C signals, C-5 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in assigning the quaternary carbons, such as C-2, C-4, and the cyano carbon, by observing their correlations with H-5 and H-6.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent and diagnostically useful peak would be the stretching vibration of the cyano group (C≡N), which is expected to be a sharp and intense band in the region of 2220-2240 cm⁻¹. The trifluoromethyl group (-CF₃) gives rise to strong C-F stretching vibrations, typically appearing in the range of 1100-1350 cm⁻¹. The aromatic C-H stretching vibrations of the pyrimidine ring would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the ring would produce a series of bands in the 1400-1600 cm⁻¹ region.

Table 4: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch (Trifluoromethyl) | 1100 - 1350 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

The analysis of related pyrimidine compounds allows for the prediction of the key vibrational modes. nih.govworldscientific.com The pyrimidine ring itself would produce a series of complex bands corresponding to ring stretching and deformation modes. The strong electron-withdrawing nature of the trifluoromethyl and nitrile substituents would influence the electronic distribution and, consequently, the vibrational frequencies of the ring.

The major expected vibrational frequencies are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N Stretch | Nitrile | 2240 - 2220 |

| Aromatic C-H Stretch | Pyrimidine Ring | 3100 - 3000 |

| Ring C=C/C=N Stretch | Pyrimidine Ring | 1600 - 1400 |

| C-F Symmetric/Asymmetric Stretch | Trifluoromethyl | 1350 - 1100 |

| C-CF₃ Stretch | Pyrimidine-CF₃ | 800 - 700 |

| Ring Breathing/Deformation | Pyrimidine Ring | 1000 - 600 |

| CF₃ Bending/Rocking | Trifluoromethyl | 700 - 500 |

Note: This data is predictive and based on the analysis of structurally similar compounds. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. youtube.com Upon ionization, the this compound molecule will form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight. The molecular formula C₆H₂F₃N₃ corresponds to a precise molecular weight of approximately 173.02 g/mol .

The molecular ion is energetically unstable and will undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern provides a roadmap of the molecule's structure. whitman.edu For pyrimidine derivatives, fragmentation often involves the cleavage of the ring or the loss of substituents. sphinxsai.comsapub.org The presence of the stable trifluoromethyl group is expected to significantly influence the fragmentation pathways. fluorine1.ru

Key predicted fragmentation steps include:

Loss of a fluorine radical (•F) from the molecular ion.

Loss of the trifluoromethyl radical (•CF₃).

Elimination of hydrogen cyanide (HCN) from the pyrimidine ring.

Cleavage of the nitrile group (•CN).

The predicted major ions in the mass spectrum are detailed in the following table.

| m/z | Proposed Ion/Fragment | Formula of Ion |

| 173 | Molecular Ion [M]⁺˙ | [C₆H₂F₃N₃]⁺˙ |

| 154 | [M - F]⁺ | [C₆H₂F₂N₃]⁺ |

| 147 | [M - CN]⁺ | [C₅H₂F₃N₂]⁺ |

| 104 | [M - CF₃]⁺ | [C₅H₂N₃]⁺ |

| 77 | [C₄HN₂]⁺ | [C₄HN₂]⁺ |

Note: This data is predictive and based on established fragmentation patterns of pyrimidines and trifluoromethyl-substituted heterocycles. sphinxsai.comfluorine1.ru

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides unequivocal information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. researchgate.net An XRD analysis of a suitable single crystal of this compound would yield a detailed structural model.

The analysis would confirm the planarity of the pyrimidine ring and provide precise measurements of the C-C, C-N, C-F, and C≡N bond lengths. Furthermore, it would reveal how the molecules pack together in the crystal lattice, elucidating intermolecular interactions such as π-stacking or dipole-dipole interactions that govern the solid-state structure. tandfonline.com Studies on similar pyrimidine-carbonitrile scaffolds have utilized XRD to guide molecular design and understand structure-property relationships. nih.govacs.org

The key structural parameters that would be obtained from an XRD study are listed below.

| Parameter | Description | Expected Information |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Provides information on the crystal system and packing density. |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. | Defines the arrangement of molecules within the unit cell. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-N, C-C, C-F). | Confirms the bonding pattern and reveals electronic effects of substituents. |

| Bond Angles | The angles between adjacent bonds (e.g., N-C-N in the ring). | Defines the geometry of the molecule. |

| Torsion Angles | The dihedral angles that describe the conformation around rotatable bonds. | Reveals the three-dimensional shape and orientation of substituents. |

| Intermolecular Interactions | Distances and geometries of non-covalent contacts between molecules. | Elucidates crystal packing forces, such as hydrogen bonds or π-stacking. |

Note: This data is hypothetical, representing the type of information that would be generated from a successful single-crystal XRD experiment. wikipedia.orgresearchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.govphyschemres.orgirjweb.com For 4-(Trifluoromethyl)pyrimidine-2-carbonitrile, DFT calculations are instrumental in determining its three-dimensional structure, vibrational modes, and electronic characteristics. These calculations typically employ functionals like B3LYP, which have been shown to provide reliable results for a wide range of organic molecules. nih.govphyschemres.orgnih.gov

The first step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. physchemres.orgresearchgate.netscielo.org.mx For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis further explores the molecule's flexibility by identifying different spatial arrangements (conformers) and their relative energies. mdpi.comnih.gov This is particularly relevant for understanding how the trifluoromethyl group might rotate relative to the pyrimidine (B1678525) ring. The results of these calculations are crucial for all subsequent theoretical predictions, as an accurate molecular geometry is fundamental for obtaining meaningful data. physchemres.orgscielo.org.mx

| Parameter Type | Description | Typical DFT Output for this compound |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Calculated distances for C-C, C-N, C-H, C-F, and C≡N bonds in Angstroms (Å). |

| Bond Angles | The angle formed between three connected atoms. | Calculated angles for all atomic triplets in degrees (°). |

| Dihedral Angles | The angle between two intersecting planes, defining molecular torsion. | Calculated torsional angles, especially for the rotation of the CF3 group, in degrees (°). |

| Conformational Energies | The relative energies of different stable conformers. | Energy differences (e.g., in kcal/mol) between various rotational conformers. nih.gov |

Theoretical vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. jocpr.comelsevierpure.comcardiff.ac.uk These calculations determine the energies of molecular vibrations, which correspond to the absorption peaks in experimental spectra. bjp-bg.commdpi.com Each calculated frequency can be assigned to a specific vibrational mode, such as stretching, bending, or rocking of particular bonds or functional groups (e.g., C≡N stretch, C-F stretches, pyrimidine ring deformations). jocpr.comworldscientific.com

By comparing the computed spectra with experimental FT-IR and FT-Raman data, researchers can confirm the molecular structure and the accuracy of the computational model. elsevierpure.comnih.gov A scaling factor is often applied to the calculated frequencies to better match the experimental values, accounting for systematic errors in the theoretical method and the neglect of anharmonicity. researchgate.net

| Vibrational Mode | Description | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H Stretching | Stretching of the C-H bonds on the pyrimidine ring. | ~3000-3100 jocpr.com |

| C≡N Stretching | Stretching of the carbon-nitrogen triple bond of the nitrile group. | ~2200-2260 |

| C=N/C=C Ring Stretching | Stretching vibrations within the pyrimidine ring. | ~1400-1600 bjp-bg.com |

| C-F Stretching | Symmetric and asymmetric stretching of the C-F bonds in the trifluoromethyl group. | ~1100-1350 bjp-bg.com |

| CF3 Deformation | Bending and rocking modes of the trifluoromethyl group. | ~500-700 bjp-bg.com |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govworktribe.com This method, typically combined with DFT, predicts the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. bjp-bg.comresearchgate.net The calculation provides theoretical shielding tensors for each nucleus, which are then converted to chemical shifts (δ, in ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. worktribe.com

These predictions are invaluable for assigning peaks in experimental NMR spectra, confirming the chemical structure, and understanding how the electronic environment of each atom is influenced by the electron-withdrawing nitrile and trifluoromethyl groups. nih.govnih.gov Comparing calculated and experimental shifts helps validate both the structural assignment and the computational methodology. nih.gov

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help quantify its reactivity and other properties. nih.gov For this compound, these descriptors provide a theoretical framework for predicting its chemical behavior.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.denih.gov It illustrates the charge distribution and is a powerful tool for predicting reactivity. nih.govwolfram.com The MEP map is color-coded: regions of negative potential (typically red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map would likely show strong negative potential around the nitrogen atoms of the pyrimidine ring and the nitrile group, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. uni-muenchen.dersc.org Conversely, positive potential would be expected around the hydrogen atoms and the carbon of the trifluoromethyl group.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. worldscientific.comacs.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). scirp.orgnih.gov

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. irjweb.comnih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. nih.gov For this compound, analysis of the HOMO and LUMO shapes and energies would reveal the distribution of electron density involved in potential chemical reactions and charge-transfer interactions. ijcce.ac.ir

| Descriptor | Definition | Significance for this compound |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. A higher energy suggests greater nucleophilicity. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. A lower energy suggests greater electrophilicity. |

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO). | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |

| Chemical Hardness (η) | η ≈ (E(LUMO) - E(HOMO)) / 2. | Measures resistance to change in electron distribution. A larger value indicates higher stability. nih.gov |

| Electronegativity (χ) | χ ≈ -(E(HOMO) + E(LUMO)) / 2. | Measures the power of an atom or group to attract electrons. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / (2η), where μ is the chemical potential. | A global index of electrophilic character. nih.gov |

Modeling of Reaction Mechanisms and Transition State Analysis

The modeling of reaction mechanisms and the analysis of transition states are cornerstone applications of computational chemistry, providing a step-by-step view of how reactants are converted into products. Although a specific, detailed mechanistic study for reactions involving this compound is not readily found, the computational approaches used for analogous systems offer a clear blueprint for how such an investigation would be conducted.

For a hypothetical reaction involving this compound, computational chemists would typically:

Propose a plausible reaction pathway: Based on known chemical principles, a step-by-step mechanism would be hypothesized.

Optimize the geometries of all species: The three-dimensional structures of reactants, intermediates, transition states, and products would be calculated to find their lowest energy conformations.

Calculate the energies of all species: The relative energies of each species along the reaction coordinate would be determined, allowing for the calculation of reaction enthalpies and activation energies.

Perform frequency calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and provide thermodynamic data such as Gibbs free energies.

The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) and nitrile (-CN) groups on the pyrimidine ring is expected to significantly influence its reactivity. Computational models would be invaluable in quantifying these electronic effects on the stability of intermediates and the energy of transition states, for instance, in nucleophilic aromatic substitution reactions.

To illustrate the type of data generated in such a study, the following table presents hypothetical energy data for a proposed reaction step.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +25.3 | +26.1 |

| Intermediate | -5.2 | -4.8 |

| Transition State 2 | +15.7 | +16.5 |

| Products | -12.4 | -11.9 |

This is a hypothetical data table for illustrative purposes.

In Silico Structure-Property Relationship Investigations

In silico investigations of structure-property relationships, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are pivotal in medicinal chemistry and materials science for the rational design of new molecules with desired properties. These studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or a specific physicochemical property.

For a series of compounds related to this compound, a QSAR study would involve:

Assembling a dataset: A collection of structurally related molecules with experimentally measured biological activity (e.g., enzyme inhibition, cytotoxicity) would be gathered.

Calculating molecular descriptors: A wide range of numerical descriptors that encode the structural, electronic, and physicochemical properties of the molecules would be computed.

Developing a mathematical model: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to create an equation that links the descriptors to the observed activity.

Validating the model: The predictive power of the model would be rigorously tested using statistical validation techniques.

Commonly used molecular descriptors in QSAR studies of heterocyclic compounds include:

| Descriptor Class | Examples |

| Constitutional | Molecular weight, number of atoms, number of rings |

| Topological | Connectivity indices, shape indices |

| Geometrical (3D) | Molecular surface area, molecular volume |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges |

| Physicochemical | LogP (lipophilicity), polar surface area (PSA) |

A resulting QSAR model might take the form of a linear equation, such as:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where 'c' represents the coefficients determined from the regression analysis. Such models are instrumental in predicting the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates. While a specific QSAR study for this compound is not available, the established methodologies are readily applicable to this class of compounds. mdpi.com

Derivatization and Functionalization Strategies

Alkylation and Arylation Approaches on the Pyrimidine (B1678525) Ring

The introduction of alkyl and aryl groups onto the pyrimidine ring of 4-(trifluoromethyl)pyrimidine-2-carbonitrile is a primary strategy for modulating its physicochemical and biological properties. While direct C-H alkylation or arylation on the pyrimidine ring can be challenging, functionalization often proceeds through precursor molecules or by targeting specific reactive sites.

A significant body of research has focused on the alkylation of the closely related 4-(trifluoromethyl)pyrimidin-2(1H)-ones. The direct alkylation of these precursors with alkyl or allyl halides often results in a mixture of N- and O-alkylated products. nih.govacs.org The ratio of these products is highly dependent on the choice of substrate and reaction conditions. For instance, the use of more complex alkylating agents, such as certain brominated enones, has been shown to favor N-alkylation exclusively. nih.govacs.org

A convergent strategy has proven effective for achieving chemoselective O-alkylation. This approach involves the initial synthesis of an alkylating agent that already contains a pyrimidine moiety, such as 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine. nih.gov Reacting this agent with a 4-(trifluoromethyl)pyrimidin-2(1H)-one selectively yields the O-alkylated product. nih.gov This method has been used to synthesize a variety of O-alkyl derivatives in good to excellent yields (70–98%). nih.gov The choice of the leaving group on the alkylating agent is crucial, with iodinated derivatives showing higher yields compared to brominated or chlorinated analogues. acs.org

For arylation, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are standard methods for forming C-C bonds with pyrimidine rings. This approach typically involves the use of a halogenated pyrimidine precursor that can react with an aryl boronic acid in the presence of a palladium catalyst and a base. While specific examples for this compound are not extensively detailed in the provided literature, the general applicability of Suzuki coupling to halogenated pyrimidines suggests its potential for introducing aryl substituents onto this scaffold.

| Reagent Type | Reaction | Product Type | Yield (%) | Reference |

| Alkyl Halides | Direct Alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-one | Mixture of N- and O-alkylated derivatives | Varies | nih.govacs.org |

| Brominated Enone | Selective N-Alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-one | N-alkylated pyrimidine | Not specified | nih.govacs.org |

| 4-(Iodomethyl)pyrimidines | Chemoselective O-Alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-one | O-alkylated pyrimidines | 70-98 | nih.gov |

Introduction of Diverse Functional Groups through Directed Transformations

The this compound scaffold allows for the introduction of a wide array of functional groups through various chemical transformations. The electron-withdrawing nature of the trifluoromethyl and cyano groups influences the reactivity of the pyrimidine ring, often directing nucleophilic substitution reactions.

One common strategy involves the displacement of a suitable leaving group, such as a halogen or a sulfone, on the pyrimidine ring. For example, in related polysubstituted pyrimidines like 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), amines can selectively displace either the chloride or the sulfone group depending on the reaction conditions and the nature of the amine. Sterically unbiased primary aliphatic amines tend to selectively displace the sulfone group. This highlights the potential for introducing amino functionalities at specific positions on the pyrimidine core.

Furthermore, the cyano group at the C2 position can be a versatile handle for functionalization. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. These transformations open up avenues for introducing a variety of substituents through amide coupling or other condensation reactions. For instance, the synthesis of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety has been achieved through multi-step reactions starting from precursors like ethyl trifluoroacetoacetate. nih.gov

Chemoselective Transformations for the Synthesis of Complex Analogues

Chemoselectivity is a critical consideration in the synthesis of complex analogues of this compound, particularly when multiple reactive sites are present. As discussed, the alkylation of the analogous 4-(trifluoromethyl)pyrimidin-2(1H)-one presents a classic chemoselectivity challenge between N- and O-alkylation. nih.govacs.org

Directing the reaction towards a single product often requires careful selection of reagents and reaction conditions, and sometimes the use of protecting groups. nih.gov The successful chemoselective O-alkylation using a pre-functionalized pyrimidine alkylating agent is a prime example of a strategy to overcome this challenge without the need for protecting groups. nih.gov This convergent approach minimizes the formation of undesired isomers and simplifies purification.

In systems with multiple leaving groups, such as di- or trichloropyrimidines, chemoselectivity can be achieved by exploiting the differential reactivity of the halogen atoms. The electronic environment of each position on the pyrimidine ring can render one halogen more susceptible to nucleophilic attack than another. For example, in the reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, the choice of base and the nature of the amine nucleophile can direct the substitution to either the C4/C6 position (chloride displacement) or the C2 position (sulfone displacement).

Principles of Rational Design for Novel Derivative Synthesis

The synthesis of novel derivatives of this compound is often guided by the principles of rational design, particularly in the context of developing new therapeutic agents or agrochemicals. This approach involves leveraging an understanding of the structure-activity relationship (SAR) to design molecules with improved potency, selectivity, and pharmacokinetic properties.

A key principle is the use of molecular hybridization or scaffold hopping, where the trifluoromethylpyrimidine core is combined with other pharmacologically relevant moieties. For instance, linking an amide moiety to the trifluoromethyl pyrimidine backbone through an oxygen ether has been explored as a strategy to generate compounds with potential antifungal activity. nih.gov This design is based on the known bioactivity of both pyrimidine and amide-containing compounds. nih.gov

Computer-aided drug design (CADD) also plays a crucial role. Modeling studies can help identify key interactions between a pyrimidine derivative and its biological target. For example, in the design of cathepsin S inhibitors based on a 4-(3-trifluoromethylphenyl)-pyrimidine-2-carbonitrile scaffold, computer modeling identified an extended binding pocket that could accommodate various functional groups, guiding the synthesis of more potent inhibitors. nih.gov Such studies have also revealed the critical importance of specific nitrogen atoms in the pyrimidine ring for inhibitory activity. nih.gov

The "scaffold-hopping" strategy has also been employed to design novel 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives as potential inhibitors of Werner (WRN) helicase for anticancer applications. researchgate.net By starting with a known inhibitor scaffold and replacing parts of it with the trifluoromethylpyrimidine core, researchers can explore new chemical space and identify novel bioactive compounds. researchgate.net

| Design Principle | Application Example | Desired Outcome | Reference |

| Molecular Hybridization | Linking an amide moiety to the trifluoromethyl pyrimidine backbone. | Antifungal agents | nih.gov |

| Computer-Aided Drug Design | Modeling interactions of pyrimidine-2-carbonitrile derivatives with cathepsin S. | More potent and selective enzyme inhibitors | nih.gov |

| Scaffold Hopping | Designing 2-amino-4-(trifluoromethyl)pyrimidine derivatives based on known WRN helicase inhibitors. | Novel anticancer agents | researchgate.net |

Advanced Research Applications and Future Directions in Chemical Science

Chemical Contributions to Rational Inhibitor Design and Mechanism Elucidation

The scaffold of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile is particularly valuable in the field of medicinal chemistry for the rational design of potent and selective enzyme inhibitors. The constituent parts of the molecule each play a critical role in its potential biological activity. The pyrimidine (B1678525) ring is a well-established "privileged scaffold," found in the structure of nucleic acids and a multitude of approved drugs, giving it inherent biocompatibility and versatile binding capabilities. gsconlinepress.comnih.gov

The trifluoromethyl (-CF3) group is a key feature for modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. smolecule.com In the context of inhibitor design, the -CF3 group can increase the potency of a compound and improve its pharmacokinetic profile. For instance, various trifluoromethyl-substituted pyrimidine derivatives have been synthesized and evaluated as potent inhibitors for targets like Epidermal Growth Factor Receptor (EGFR), a key target in oncology. tandfonline.comnih.govdoaj.orgnih.gov Research has shown that such compounds can induce apoptosis and cause cell cycle arrest in cancer cell lines, demonstrating their potential in elucidating the mechanisms of anticancer agents. tandfonline.comnih.govnih.gov

The carbonitrile (-C≡N) group is another crucial functional group for inhibitor design. It is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions within an enzyme's active site. Furthermore, the nitrile group is relatively small and linear, allowing it to probe narrow binding pockets. Pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors for various enzymes, including Cyclooxygenase-2 (COX-2) and protein kinases, highlighting the utility of this moiety in achieving target-specific interactions. nih.govresearchgate.net

Together, these three components make this compound an exemplary building block for creating libraries of potential inhibitors. By modifying the substituents on the pyrimidine ring, researchers can systematically explore the structure-activity relationships (SAR) and optimize compounds for enhanced potency and selectivity against a wide range of biological targets.

Table 1: Examples of Biological Targets for Pyrimidine-Based Inhibitors

| Target Class | Specific Target Example | Therapeutic Area |

|---|---|---|

| Kinases | EGFR, CDK2, TRKA | Oncology |

| Inflammatory Enzymes | COX-2 | Anti-inflammatory, Oncology |

| Viral Enzymes | HIV Reverse Transcriptase | Antiviral |

| Receptors | CXCR2 | Immunology |

Potential in Functional Materials Science and the Development of Novel Chemical Reagents

Beyond its applications in medicinal chemistry, this compound serves as a versatile chemical intermediate for the synthesis of more complex molecules and has potential applications in materials science. smolecule.com As a building block, its reactive sites can be readily modified, allowing for the construction of diverse molecular architectures for both pharmaceutical and agrochemical industries. smolecule.comfrontiersin.org

The unique electronic properties imparted by the trifluoromethyl and carbonitrile groups make this compound and its derivatives interesting candidates for functional materials. myskinrecipes.com The strong electron-withdrawing nature of these groups can be harnessed to create materials with specific optical or electronic characteristics, potentially for use in organic electronics. A structurally similar compound, 2-Chloro-4-(trifluoromethyl)pyrimidine, has been used in studies of interfacial interactions with phospholipid mimics, which is crucial for understanding behavior in biological systems and could inform the design of biomaterials. smolecule.com

Furthermore, trifluoromethyl-pyrimidine derivatives can be utilized as specialized chemical reagents. For example, related compounds are used to synthesize ligands for stabilizing reagents in chemical transformations or as building blocks for active pharmaceutical ingredients (APIs) and agrochemicals like fungicides. frontiersin.orgossila.com The presence of the trifluoromethyl group often enhances the performance and stability of the final product, whether it be a crop protection agent or a pharmaceutical compound. nih.gov

Methodological Advancements in Fluorinated Heterocycle Chemistry

The synthesis of fluorinated heterocyclic compounds like this compound is a significant area of research in organic chemistry. Introducing fluorine or fluorinated groups into organic molecules can be challenging but offers substantial benefits in tuning molecular properties. mdpi.comnih.gov The development of methods to synthesize specific isomers of fluorinated pyrimidines represents a key methodological advancement.

Two primary strategies are employed for the synthesis of such compounds:

Building Block Approach: This method involves the use of small, readily available fluorinated precursors in a cyclization reaction to construct the pyrimidine ring. nih.gov This approach offers excellent control over the position of the fluorine-containing substituent. For example, the synthesis of 5-fluorouracil (B62378) can be achieved via the cyclocondensation of a thiourea (B124793) derivative with an α-fluoro-β-ketoester enolate. mdpi.comtandfonline.com

Late-Stage Fluorination: This strategy involves the direct introduction of a fluorine atom or a trifluoromethyl group onto a pre-formed pyrimidine ring. tandfonline.com While potentially more step-economical, this method can suffer from issues with regioselectivity and may require harsh or specialized fluorinating reagents.

The synthesis of this compound likely involves a multi-step process using a trifluoromethyl-containing building block to ensure the correct placement of the functional groups. smolecule.com These synthetic advancements provide chemists with the tools to create a wide array of novel fluorinated heterocycles for various scientific applications. rsc.org

Table 2: Common Strategies for Synthesizing Fluorinated Pyrimidines

| Synthetic Strategy | Description | Key Advantage |

|---|---|---|

| Cyclocondensation with Fluorinated Precursors | Constructing the pyrimidine ring using a small molecule that already contains the fluorine or trifluoromethyl group. | High regioselectivity and control over substituent placement. |

| Direct Fluorination/Trifluoromethylation | Introducing the fluorine-containing group directly onto an existing pyrimidine scaffold. | Potentially shorter synthetic route. |

Emerging Trends and Prospective Research Areas in Pyrimidine Chemistry

Pyrimidine chemistry remains a vibrant and rapidly evolving field of research, driven by the scaffold's immense therapeutic potential. gsconlinepress.comresearchgate.nettandfonline.com Several emerging trends are shaping the future of this area. There is a growing interest in designing pyrimidine derivatives that can act on multiple biological targets simultaneously, which could be beneficial for treating complex diseases like cancer. nih.gov The development of novel and efficient synthetic methodologies continues to be a priority, enabling the creation of diverse chemical libraries for drug discovery. researchgate.net

For a molecule like this compound, prospective research is abundant. Its utility as a scaffold can be exploited to generate large libraries of compounds for high-throughput screening against various diseases, including cancer, and viral and microbial infections. nih.gov Given the success of trifluoromethyl-containing compounds in agriculture, another promising avenue is the development of new pesticides and herbicides. smolecule.comfrontiersin.org

Furthermore, the full potential of this compound in materials science remains largely unexplored. Future research could focus on synthesizing polymers or other functional materials derived from this compound and evaluating their electronic, optical, and physical properties. The continued exploration of such versatile fluorinated heterocycles will undoubtedly lead to new discoveries and applications across the chemical sciences.

Q & A

Q. Basic Characterization :

- NMR : ¹H and ¹³C NMR identify substituent patterns. The trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹³C NMR, while the cyano group shows a signal near δ 115–120 ppm .

- IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and C-F (~1100 cm⁻¹) confirm functional groups .

Q. Advanced Characterization :

- X-ray Crystallography : SHELX software refines crystallographic data to determine bond angles and packing motifs. For example, ORTEP-3 visualizes molecular geometry, confirming the planar pyrimidine ring and steric effects of the trifluoromethyl group .

What pharmacological applications are explored for this compound, and how are structure-activity relationships (SAR) studied?

Basic Applications :

In vitro assays evaluate kinase inhibition or antimicrobial activity. Derivatives with electron-withdrawing groups (e.g., CF₃) enhance binding to ATP pockets in kinases, as seen in antiviral agents like Vicriviroc Maleate .

Advanced Applications :

In vivo models and computational docking (e.g., AutoDock Vina) assess pharmacokinetics. describes a derivative in a spirocyclic carboxamide scaffold showing nanomolar affinity for oncology targets, validated via LCMS and HPLC (retention time: 1.23 minutes) . SAR studies optimize substituents at the 4-position for improved metabolic stability .

What safety protocols are critical during handling, and how are hazardous byproducts managed?

Q. Basic Safety :

- Use PPE (gloves, goggles) and work in a fume hood. The compound’s nitrile group requires caution due to potential cyanide release .

Q. Advanced Hazard Mitigation :

- Byproducts like chlorinated intermediates (e.g., 4,5,6-trichloropyrimidine) are neutralized with aqueous NaHCO₃. Waste is segregated and treated via professional disposal services .

How can regioselectivity challenges in pyrimidine functionalization be addressed?

Q. Methodological Approach :

- Directed Metalation : Use lithiating agents (e.g., LDA) to selectively functionalize the 4-position. demonstrates bromination at the 6-position using PCl₃/POCl₃ under reflux .

- Catalytic Strategies : Pd-catalyzed C-H activation directs substitutions to electron-deficient positions, as shown in for aryl coupling .

What computational tools predict the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. correlates HOMO-LUMO gaps with reactivity trends in pyrimidinecarbonitriles .

- Molecular Dynamics (MD) : Simulates protein-ligand interactions, validated by crystallographic data (e.g., PDB IDs) .

How are crystallographic data interpreted to validate synthetic products?

- SHELX Refinement : Residual density maps (<0.5 eÅ⁻³) confirm atomic positions. notes SHELXL’s reliability for high-resolution data (R-factor < 5%) .

- Thermal Ellipsoids : ORTEP-3 plots (e.g., displacement parameters < 0.1 Ų) ensure structural accuracy .

What analytical strategies detect and quantify synthetic impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.